molecular formula C28H29NO4S B129711 Arzoxifene CAS No. 182133-25-1

Arzoxifene

Cat. No.: B129711
CAS No.: 182133-25-1
M. Wt: 475.6 g/mol
InChI Key: MCGDSOGUHLTADD-UHFFFAOYSA-N
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Description

Arzoxifene is a selective estrogen receptor modulator (SERM) belonging to the benzothiophene group. It was developed for the treatment of postmenopausal osteoporosis and the reduction of breast cancer risk. This compound acts as an estrogen antagonist in mammary and uterine tissues while functioning as an estrogen agonist in bone tissue, helping to maintain bone density and lower serum cholesterol .

Mechanism of Action

Target of Action

Arzoxifene primarily targets the Estrogen Receptors (ERs) , specifically Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ) . These receptors play a crucial role in the regulation of gene expression and are involved in the growth and development of many tissues in the body.

Mode of Action

This compound is a Selective Estrogen Receptor Modulator (SERM) . It acts as an antagonist of estrogen in mammary and uterine tissue, but as an agonist in bone tissue . This means it blocks the effects of estrogen in the breast and uterus, which can help prevent the growth of cells that are stimulated by estrogen, such as some breast cancer cells. On the other hand, it mimics the effects of estrogen in bone tissue, which can help maintain bone density .

Biochemical Pathways

This compound affects several biochemical pathways. It suppresses gonadotropin levels in postmenopausal women, increases sex hormone-binding globulin levels , and decreases insulin-like growth factor 1 and insulin-like growth factor-binding protein 3 levels . These changes can have various downstream effects, such as reducing the risk of certain types of cancer and maintaining bone density .

Pharmacokinetics

It is known that this compound is administered orally .

Result of Action

This compound’s action results in several molecular and cellular effects. It has been found to reduce bone loss and the risk of osteoporosis, decrease serum cholesterol , and increase bone spine and hip mineral density . In terms of cancer prevention, this compound has been shown to be a highly effective agent for the prevention of mammary cancer induced in rats .

Biochemical Analysis

Biochemical Properties

Arzoxifene plays a significant role in biochemical reactions by interacting with estrogen receptors. It acts as an estrogen antagonist in mammary and uterine tissues while functioning as an estrogen agonist in bone tissue . This dual action is mediated through its binding to estrogen receptor alpha and estrogen receptor beta, which are key proteins involved in the regulation of various physiological processes . By binding to these receptors, this compound modulates the expression of genes involved in cell growth, differentiation, and metabolism.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In breast and uterine cells, it acts as an estrogen antagonist, inhibiting cell proliferation and reducing the risk of cancer development . In bone cells, this compound functions as an estrogen agonist, promoting bone mineral density and reducing bone turnover . Additionally, this compound influences cell signaling pathways, such as the suppression of gonadotropin levels and the increase of sex hormone-binding globulin levels in postmenopausal women . These effects collectively contribute to its therapeutic potential in managing conditions like osteoporosis and breast cancer.

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to estrogen receptors, leading to tissue-specific estrogenic and antiestrogenic activities . In mammary and uterine tissues, this compound binds to estrogen receptors and inhibits their activation, thereby preventing estrogen-induced cell proliferation . In bone tissue, this compound acts as an estrogen agonist, promoting the expression of genes involved in bone formation and maintenance . This selective modulation of estrogen receptors is crucial for its therapeutic efficacy and safety profile.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. Long-term studies in ovariectomized rats have shown that this compound maintains its beneficial effects on bone density and cholesterol levels over extended periods . The compound has demonstrated stability and sustained activity, making it a promising candidate for long-term therapeutic use. Additionally, this compound’s safety profile has been found to be comparable to other SERMs, with no significant adverse effects observed in long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies in ovariectomized rats have shown that this compound at doses of 0.1 mg/kg per day and 0.5 mg/kg per day effectively prevents bone loss and reduces serum cholesterol levels . Higher doses have been associated with greater efficacy in maintaining bone mineral density and reducing bone turnover

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with estrogen receptors . It modulates the expression of genes involved in lipid metabolism, bone formation, and cell proliferation . By acting as an estrogen agonist in bone tissue, this compound promotes the synthesis of bone matrix proteins and enhances bone mineralization . Additionally, it reduces serum cholesterol levels by influencing lipid metabolism pathways . These metabolic effects contribute to its overall therapeutic profile.

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with estrogen receptors and other binding proteins . It exhibits tissue-specific distribution, with higher concentrations observed in bone, mammary, and uterine tissues . This selective distribution is crucial for its targeted therapeutic effects. This compound’s ability to bind to sex hormone-binding globulin also influences its transport and bioavailability in the body .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with estrogen receptors . Upon binding to these receptors, this compound is localized to the nucleus, where it modulates gene expression and cellular functions . This nuclear localization is essential for its role in regulating cell proliferation, differentiation, and metabolism. Additionally, this compound’s interaction with coactivators and corepressors further influences its subcellular distribution and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of arzoxifene involves multiple steps, starting with the preparation of the benzothiophene core. The key steps include:

Industrial Production Methods: Industrial production of this compound hydrochloride involves a quality by design (QbD) approach to ensure the purity and consistency of the final product. This approach includes rigorous control of impurities and optimization of reaction conditions to maximize yield and minimize byproducts .

Chemical Reactions Analysis

Types of Reactions: Arzoxifene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Comparison with Similar Compounds

Arzoxifene’s unique profile of tissue-selective estrogenic and antiestrogenic activities makes it a promising candidate for further research and development in the field of selective estrogen receptor modulators.

Properties

IUPAC Name

2-(4-methoxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)phenoxy]-1-benzothiophen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO4S/c1-31-22-8-5-20(6-9-22)28-27(25-14-7-21(30)19-26(25)34-28)33-24-12-10-23(11-13-24)32-18-17-29-15-3-2-4-16-29/h5-14,19,30H,2-4,15-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGDSOGUHLTADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)OCCN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171255
Record name Arzoxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Arzoxifene is a selective estrogen receptor modulator (SERM) which antagonizes estrogen in mammary and uterine tissue, but acts as an estrogen receptor agonist in bone tissue. Arzoxifene reduces bone loss and risk of osteoperosis and decreases serum cholesterol.
Record name Arzoxifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06249
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

182133-25-1
Record name Arzoxifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182133-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arzoxifene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182133251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arzoxifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06249
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Arzoxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARZOXIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E569WG6E60
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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